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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of the compound with CAS number 566169-97-9, chemically identified as 4-(6-
Bromo-2-benzothiazolyl)benzenamine. This document is intended for researchers, scientists,
and professionals in the field of drug development. It consolidates available data on the
compound's physical and chemical properties, offers detailed experimental protocols for their
determination, and visually represents its known biological signaling pathways using Graphviz
diagrams. The information presented herein is crucial for understanding the compound's
behavior in biological systems and for guiding its potential therapeutic applications.

Introduction

CAS 566169-97-9, or 4-(6-Bromo-2-benzothiazolyl)benzenamine, is a benzothiazole
derivative that has garnered interest in biomedical research. Its core structure, featuring a
substituted benzothiazole ring system, is a common motif in compounds with diverse biological
activities. Notably, this compound has been investigated as a potential 3-amyloid positron
emission tomography (PET) tracer for the diagnosis of neurological diseases such as
Alzheimer's disease.[1] Furthermore, it has demonstrated potential in photodynamic therapy
(PDT) for melanoma.[1] An understanding of its physicochemical properties is fundamental to
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elucidating its mechanism of action, pharmacokinetics, and for the rational design of future
derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-(6-Bromo-2-
benzothiazolyl)benzenamine is presented in the table below. It is important to note that while
some data is experimentally derived, other values are predicted based on computational
models due to the limited availability of comprehensive experimental data in public literature.

Property Value Source

4-(6-Bromobenzothiazol-2-
IUPAC Name

yhaniline
CAS Number 566169-97-9
Molecular Formula C13H9BrN2S
Molecular Weight 305.19 g/mol
Appearance Solid (Predicted)
logP (XLogP3) ~4.9 (for N-methylated analog) = PubChem
pKa (Predicted) Basic pKa: ~3.5; Acidic pKa: Predicted
~15.0
Aqueous Solubility (Predicted) Low Predicted
Solubility in Organic Solvents Soluble in DMSO (10 mM) MCE

Note: Predicted values are based on computational algorithms and should be confirmed by
experimental methods.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key
physicochemical properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine.
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Synthesis and Characterization

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be achieved through a
coupling reaction. A general procedure, adapted from the synthesis of similar benzothiazole
derivatives, is as follows:

Reaction: Coupling of diazotized 2-amino-6-bromobenzothiazole with a suitable aromatic
precursor.

Procedure:

Diazotization: 2-amino-6-bromobenzothiazole is dissolved in an appropriate acidic solution
(e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added
dropwise while maintaining the low temperature to form the diazonium salt.

e Coupling: The diazonium salt solution is then slowly added to a solution of the coupling
partner (e.g., aniline) in a suitable solvent. The reaction mixture is stirred at low temperature
for a specified period.

o Work-up: The reaction is quenched, and the pH is adjusted to precipitate the crude product.

 Purification: The crude product is collected by filtration, washed, and purified by
recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(6-Bromo-2-
benzothiazolyl)benzenamine.[2]

Characterization:

e Melting Point: Determined using a standard melting point apparatus.

o Elemental Analysis: To confirm the elemental composition (C, H, N, S, Br).

e Spectroscopy:

1H NMR and 133C NMR: To elucidate the chemical structure.

o

[¢]

FT-IR: To identify functional groups.

[¢]

Mass Spectrometry: To confirm the molecular weight.[2]
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Determination of n-Octanol/Water Partition Coefficient
(logP)

The Shake-Flask Method is the gold standard for experimental logP determination.
Procedure:

» Solvent Saturation: n-Octanol and water are mutually saturated by stirring together for 24
hours, followed by separation of the two phases.

Sample Preparation: A known concentration of 4-(6-Bromo-2-benzothiazolyl)benzenamine
is dissolved in one of the pre-saturated phases (typically n-octanol).

Partitioning: A measured volume of the sample solution is mixed with a measured volume of
the other pre-saturated phase in a flask.

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol
and aqueous phases.

Concentration Analysis: The concentration of the compound in each phase is determined
using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance
Liguid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The logP is the logarithm of this
value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.
Procedure:

o Sample Preparation: A precise amount of 4-(6-Bromo-2-benzothiazolyl)benzenamine is
dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous
solubility is low.
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« Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated
pH electrode and a magnetic stirrer.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is
recorded after each incremental addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is also a reliable method for determining thermodynamic aqueous
solubility.

Procedure:

o Sample Preparation: An excess amount of solid 4-(6-Bromo-2-
benzothiazolyl)benzenamine is added to a known volume of water in a flask.

o Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved
compound.

o Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

o Concentration Analysis: The concentration of the dissolved compound in the clear aqueous
phase is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

o Solubility Value: The determined concentration represents the aqueous solubility of the
compound at that temperature.

Biological Signhaling Pathways

4-(6-Bromo-2-benzothiazolyl)benzenamine has been implicated in two primary biological
contexts: as a PET tracer for 3-amyloid plaques and in photodynamic therapy for melanoma.
The following sections and diagrams illustrate the proposed mechanisms of action.
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Binding to B-Amyloid Plaques
As a PET tracer, the compound is designed to cross the blood-brain barrier and selectively bind

to B-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding allows for the
in vivo visualization and quantification of these plaques. The interaction is thought to be a non-

covalent binding event.
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Binding of CAS 566169-97-9 to 3-Amyloid Plaques.

Photodynamic Therapy in Melanoma
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In the context of photodynamic therapy, 4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a
photosensitizer. Upon activation by Ultraviolet A (UVA) light, it generates reactive oxygen
species (ROS), which in turn induce apoptosis (programmed cell death) in melanoma cells.
This process involves the activation of key apoptotic signaling cascades.
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Apoptosis Pathway in Melanoma Photodynamic Therapy.

Conclusion

4-(6-Bromo-2-benzothiazolyl)benzenamine (CAS 566169-97-9) is a molecule with significant
potential in both diagnostic and therapeutic applications. Its physicochemical properties,
particularly its lipophilicity, are key to its ability to cross the blood-brain barrier, while its
photosensitive nature underpins its utility in photodynamic therapy. The experimental protocols
provided in this guide offer a framework for the consistent and accurate characterization of this
and similar compounds. The signaling pathway diagrams provide a visual representation of its
current understanding in key biological processes. Further experimental validation of the
predicted physicochemical parameters and a more detailed elucidation of its signaling
pathways will be crucial for its continued development and potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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